molecular formula C23H18N4O6 B11305232 N-(4-methoxyphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-methoxyphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11305232
M. Wt: 446.4 g/mol
InChI Key: BNYOHEQDJBTHRI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxyphenyl, nitrophenyl, and oxadiazole groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 1,2,4-oxadiazole ring, followed by the introduction of the nitrophenyl and methoxyphenyl groups. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of polar solvents and condensing agents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-methoxyphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and phenylacetamide compounds. Examples are:

Uniqueness

N-(4-methoxyphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H18N4O6

Molecular Weight

446.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C23H18N4O6/c1-31-19-11-7-17(8-12-19)24-21(28)14-32-20-4-2-3-16(13-20)22-25-23(33-26-22)15-5-9-18(10-6-15)27(29)30/h2-13H,14H2,1H3,(H,24,28)

InChI Key

BNYOHEQDJBTHRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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